molecular formula C10H13NO2 B183034 Isopropyl 3-aminobenzoate CAS No. 35005-25-5

Isopropyl 3-aminobenzoate

Cat. No. B183034
CAS RN: 35005-25-5
M. Wt: 179.22 g/mol
InChI Key: OLNWTCOHKOKNJU-UHFFFAOYSA-N
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Description

Isopropyl 3-aminobenzoate, also known as isopropyl m-aminobenzoate, is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring conjugated to a carboxylate group. The isopropyl group attached to the benzoate indicates that it is a derivative of 3-aminobenzoic acid, where one of the hydrogens of the amino group has been replaced with an isopropyl group.

Synthesis Analysis

The synthesis of isopropyl 3-aminobenzoate can be related to the methodologies described in the provided papers. For instance, the synthesis of isopropyl p-hydroxybenzoate was achieved using toluene-p-sulfonic acid as a catalyst, which suggests that similar catalytic methods could be applied to synthesize the isopropyl 3-aminobenzoate by introducing an amino group at the meta position of the benzene ring . The synthesis of related compounds, such as 2-aminobenzoxazoles and 3-aminobenzoxazines, involves palladium-catalyzed aerobic oxidation, which could potentially be adapted for the synthesis of isopropyl 3-aminobenzoate .

Molecular Structure Analysis

The molecular structure of isopropyl 3-aminobenzoate can be inferred from the structural analyses of similar compounds. For example, the molecular structure of a novel phthalide derivative was analyzed using X-ray diffraction and DFT calculations . These techniques could also be applied to determine the molecular structure of isopropyl 3-aminobenzoate, providing insights into its geometric parameters, electronic properties, and thermodynamic properties.

Chemical Reactions Analysis

The chemical reactivity of isopropyl 3-aminobenzoate can be estimated by examining the reactivity of similar compounds. The novel phthalide derivative mentioned earlier showed antioxidant activity and DNA binding affinity , suggesting that isopropyl 3-aminobenzoate may also participate in biological interactions and possess antioxidant properties. Additionally, the synthesis of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate involved singlet oxygen, indicating that isopropyl 3-aminobenzoate could undergo similar photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl 3-aminobenzoate can be deduced from the properties of structurally related compounds. The crystal structure and hydrogen bonding patterns of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate provide a basis for understanding the supramolecular structures that isopropyl 3-aminobenzoate might form . The vibrational and NMR analyses of this compound could also be relevant for characterizing the physical properties of isopropyl 3-aminobenzoate .

Scientific Research Applications

  • Intermediate for Medicine and Dye Production : 3-Aminobenzoic acid, a component related to Isopropyl 3-aminobenzoate, is used as an intermediate in the synthesis of medicines and dyes. It plays a role in the industrial production of azo dyes and bile acid film, as well as being a raw material for pressure-ian replication materials. Notably, it is involved in the synthesis of ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).

  • Cutaneous Agent with Non-toxic Properties : Research on various cutaneous agents, including isopropyl myristate and p-aminobenzoic acid, has shown that they do not have carcinogenic or toxic potential, which is crucial for their application in dermatological products (F. Stenbäck & P. Shubik, 1974).

  • Fluorescent Sensing for Water : Poly(3-aminobenzoic acid), closely related to Isopropyl 3-aminobenzoate, has been developed as a new class of fluorescence sensor for the detection of trace amounts of water in organic solvents, showing high sensitivity (Q. Deng et al., 2012).

  • Building Blocks for Natural Product Synthesis : Aminobenzoates, including isomers of 3-aminobenzoic acid, are foundational in constructing a wide range of microbial natural products. They contribute to the biosynthesis of diverse natural heterocycles and macrocycles, showing their significant role in biological systems (C. Walsh et al., 2012).

  • Adsorption of Textile Dye : Para-aminobenzoic acid modified activated carbon has been used effectively for the removal of dyes from aqueous systems. This application highlights its potential in environmental remediation, particularly in water treatment (M. Naushad et al., 2019).

Safety And Hazards

Isopropyl 3-aminobenzoate should be handled with care to avoid dust formation . It’s advised to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn while handling it . In case of accidental ingestion or contact, immediate medical attention is required .

Relevant Papers There are several papers related to Isopropyl 3-aminobenzoate and similar compounds . These papers discuss various aspects such as synthesis methods, pharmacological activities, and potential applications of these compounds . Further analysis of these papers could provide more detailed information about Isopropyl 3-aminobenzoate.

properties

IUPAC Name

propan-2-yl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNWTCOHKOKNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284890
Record name isopropyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3-aminobenzoate

CAS RN

35005-25-5
Record name 35005-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isopropyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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